Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It exhibits anti-inflammatory activity by inhibiting the production of TNF-α. In preclinical studies, DPC 333 demonstrated efficacy in rodent models of endotoxemia and collagen antibody-induced arthritis. []
Relevance: While structurally distinct from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, DPC 333 highlights the exploration of benzamide derivatives as potential therapeutic agents, emphasizing the importance of this chemical class in drug discovery. [] Both compounds share a benzamide core structure, although their substituents and overall structures differ.
Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC). It exhibits antitumor activity in vitro and in vivo. NVP-LAQ824 demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models. []
Relevance: NVP-LAQ824 highlights the exploration of substituted phenylpropenamide derivatives as potential therapeutic agents, emphasizing the importance of this chemical class in drug discovery. [] While structurally different from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, both compounds contain a substituted phenyl ring as a key structural feature.
Compound Description: CPPHA is a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR1 and mGluR5 responses, potentially offering therapeutic benefits in neurological disorders. []
Relevance: CPPHA underscores the relevance of exploring benzamide derivatives, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, as potential therapeutic agents, highlighting the versatility of this chemical scaffold in targeting different biological pathways. []
Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist. It exhibits anti-inflammatory and bronchodilatory effects. In preclinical studies, ZENECA ZD3523 effectively inhibited LTD4-induced bronchoconstriction in guinea pigs. []
Relevance: Although structurally distinct from N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, ZENECA ZD3523 exemplifies the development of benzamide derivatives as therapeutic agents, particularly for inflammatory diseases. [] This highlights the broader significance of benzamide-containing compounds in medicinal chemistry.
Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitor. It exhibits anti-cancer activity by covalently binding to the cysteine 496 residue in the DFG-out inactive conformation of BMX. []
Relevance: CHMFL-BMX-078 showcases the development of benzamide derivatives, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, as therapeutic agents for various diseases, including cancer. [] Although their structures differ, both compounds highlight the versatility of the benzamide core in drug design.
Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor. It exhibits anti-cancer activity against chronic myeloid leukemia (CML) by inhibiting the proliferation of CML cell lines. []
Relevance: CHMFL-ABL-053, similar to N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, exemplifies the development of benzamide derivatives as therapeutic agents, specifically for cancer treatment. [] Both compounds emphasize the potential of exploring benzamide-containing compounds for medicinal purposes.
Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. It works by blocking the activity of tyrosine kinases, which are involved in cell growth and proliferation. Lapatinib has been shown to be a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (a hepatic uptake transporter) []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.